(E)-1,3-BIS(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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Description
“1,3-bis(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one” is a chemical compound with the molecular formula C11H12N4O2 . It has a molecular weight of 232.24 . This compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Synthesis Analysis
The synthesis of this compound involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry .Molecular Structure Analysis
The structure of the compound was confirmed by NMR spectroscopy and high-resolution mass spectrometry . The molecular formula of the compound is C11H12N4O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.24 . More detailed properties such as boiling point, melting point, and density are not available in the current resources.Future Directions
The future directions for this compound could involve further exploration of its properties and potential applications. For instance, platinum-group metal complexes are an important family of phosphor material for modern photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties .
Properties
IUPAC Name |
(E)-1,3-bis(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-14-7-9(5-12-14)3-4-11(16)10-6-13-15(2)8-10/h3-8H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPGUJMLAXCSJC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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